![molecular formula C13H10ClN3 B2386824 2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine CAS No. 34164-94-8](/img/structure/B2386824.png)
2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
“2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 34164-94-8 . It has a molecular weight of 243.7 .
Synthesis Analysis
Imidazopyridine, the core structure of this compound, is synthesized from easily available chemicals . The synthesis employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClN3/c14-10-6-4-9 (5-7-10)12-13 (15)17-8-2-1-3-11 (17)16-12/h1-8H,15H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound is part of a series of molecules designed, synthesized, and evaluated as selective COX-2 inhibitors . The synthesis involved two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .Scientific Research Applications
- Researchers have explored their potential as kinase inhibitors, antiviral agents, and anti-inflammatory drugs .
- Their electron-rich nature and π-conjugated systems contribute to efficient charge transport and emission properties .
Medicinal Chemistry and Drug Development
Optoelectronic Devices
Confocal Microscopy and Imaging
Cancer Research
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to be functionalized via various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The imidazo[1,2-a]pyridine scaffold is known to be involved in a wide range of applications in medicinal chemistry , suggesting that it may interact with multiple biochemical pathways.
Result of Action
Compounds with the imidazo[1,2-a]pyridine scaffold are known to have a wide range of applications in medicinal chemistry , suggesting that they may have diverse effects at the molecular and cellular level.
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBULXFBOAPDPFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine |
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